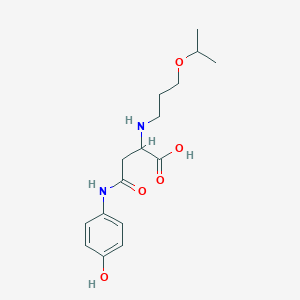

4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-11(2)23-9-3-8-17-14(16(21)22)10-15(20)18-12-4-6-13(19)7-5-12/h4-7,11,14,17,19H,3,8-10H2,1-2H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXETUFMGQPVCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenylamine derivative. The phenyl group is first reacted with an appropriate amine source to form the phenylamino group. Subsequently, the isopropoxypropyl group is introduced through a nucleophilic substitution reaction. Finally, the butanoic acid moiety is added through a condensation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the phenyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the carbonyl group.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of quinones or hydroquinones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can bind to enzymes or receptors, while the isopropoxypropyl group may enhance its solubility and bioavailability. The butanoic acid moiety can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can be contextualized against analogous 4-oxobutanoic acid derivatives (Table 1).

Table 1: Comparative Analysis of 4-Oxobutanoic Acid Derivatives

Key Structural and Functional Differences:

Substituent Effects :

- The 3-isopropoxypropyl group in the target compound introduces a branched ether chain, enhancing lipophilicity (predicted LogP ~1.8) compared to the polar succinyl-L-tyrosine (LogP ~0.5) . This may improve membrane permeability but reduce aqueous solubility.

- The 4-hydroxyphenyl moiety enables hydrogen bonding, akin to the 2-fluorophenyl analog, but with distinct electronic effects (electron-donating -OH vs. electron-withdrawing -F) .

Biological Activity :

- Cyclopropylethyl/phenyl analogs (e.g., compound in ) inhibit human thymidylate synthase (hTS), a cancer therapy target, with IC₅₀ values in the micromolar range . The target compound’s bulkier substituents may alter binding affinity or selectivity.

- The succinyl-L-tyrosine derivative () is a chiral impurity in clavulanic acid production, highlighting the role of stereochemistry in pharmaceutical applications .

Metal Coordination :

- The 2-fluorophenyl analog forms metal complexes for antimicrobial studies, whereas the target compound’s hydroxyl group may favor interactions with transition metals like Fe³⁺ or Cu²⁺ .

Research Findings and Implications

- Enzyme Inhibition: Structural analogs with aromatic/alkylamino substituents demonstrate moderate hTS inhibition, suggesting the target compound could be optimized for enhanced activity through substituent tuning .

- Pharmacokinetics : The 3-isopropoxypropyl chain may prolong half-life compared to shorter-chain analogs but could pose metabolic challenges (e.g., oxidation via cytochrome P450) .

- Synthetic Feasibility : Modular synthesis routes (e.g., coupling succinic anhydride with amines) enable rapid diversification, as seen in and .

Biological Activity

4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, often referred to as a derivative of amino acids and phenolic compounds, has garnered attention in various fields of biological research. This compound exhibits a range of biological activities that are crucial for its potential therapeutic applications. This article explores the structure, synthesis, biological activity, and potential therapeutic implications of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 278.31 g/mol

The compound features a hydroxyphenyl group, an amino group, and a unique isopropoxypropyl side chain, which contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with phenolic structures typically exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in this compound suggests potential efficacy in scavenging free radicals and reducing oxidative stress. Studies show that similar compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. In vitro studies demonstrate that it can modulate the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting its role in mitigating inflammatory responses .

Anticancer Properties

Recent investigations have highlighted the anticancer activity of related compounds. The ability to induce apoptosis in cancer cells has been observed, particularly through the activation of caspase pathways. The structural features of this compound may enhance its binding affinity to specific cancer cell receptors, promoting cell death while sparing normal cells .

Case Study 1: Antioxidant Efficacy

A study conducted on a series of phenolic compounds demonstrated that those with hydroxyl groups significantly reduced oxidative stress markers in cellular models. The compound exhibited a dose-dependent response in reducing malondialdehyde (MDA) levels, a marker for lipid peroxidation .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased secretion of pro-inflammatory cytokines. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Research Findings Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.